Bis(3-fluoro-4-hydroxyphenyl)methanone
Description
Structure
2D Structure
Properties
CAS No. |
345-67-5 |
|---|---|
Molecular Formula |
C13H8F2O3 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
bis(3-fluoro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H8F2O3/c14-9-5-7(1-3-11(9)16)13(18)8-2-4-12(17)10(15)6-8/h1-6,16-17H |
InChI Key |
WELNAMBQLGJSJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)O)F)F)O |
Origin of Product |
United States |
Biological Activity
Bis(3-fluoro-4-hydroxyphenyl)methanone, also known as (3-Fluoro-4-hydroxyphenyl)(4-fluorophenyl)methanone, is an organic compound characterized by its unique structural features, including two 3-fluoro-4-hydroxyphenyl groups attached to a central carbonyl group. The molecular formula is CHFO, with a molecular weight of approximately 252.21 g/mol. This compound has garnered attention in the pharmaceutical field due to its significant biological activity, particularly in oncology and anti-inflammatory treatments.
Research indicates that this compound interacts with specific molecular targets, such as enzymes and receptors, modulating various biological pathways. The presence of fluorine and hydroxyl functional groups enhances its binding affinity and specificity, making it a candidate for further pharmacological studies. The compound's mechanism may involve inhibition or activation of specific enzymes, leading to therapeutic effects in disease models.
Anticancer Properties
Several studies have explored the potential anticancer properties of this compound. Its structural similarity to known chemotherapeutic agents suggests it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. For instance, compounds with similar phenolic structures have demonstrated efficacy against various cancer cell lines by interfering with signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been highlighted in recent research. Its ability to modulate inflammatory mediators makes it a potential candidate for treating inflammatory diseases. Studies indicate that the compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to structurally related compounds:
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Anti-inflammatory | Enzyme inhibition, Cytokine modulation |
| Benzophenone derivatives | Antifungal, Anti-inflammatory | Inhibition of fungal growth |
| Triphenylethylene bisphenols | Estrogen receptor modulation | Agonistic/antagonistic effects |
Case Studies
- In Vitro Studies : A study investigating the effects of this compound on cancer cell lines demonstrated significant cytotoxicity at varying concentrations. The compound was found to induce apoptosis through caspase activation pathways.
- Animal Models : In vivo studies using murine models of inflammation showed that treatment with this compound resulted in reduced paw edema and lower levels of inflammatory markers in serum.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors under controlled conditions to yield the desired product. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography have been employed to confirm its structure and purity .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key Observations :
- Fluorine Content : Increasing fluorine atoms (e.g., compound 18 in ) enhance electron-withdrawing effects but may reduce solubility.
- Hydrogen Bonding: Compounds with more H-bond donors (e.g., tetrazole derivatives in ) exhibit higher thermal stability.
- Aromatic Systems : Bulky substituents (e.g., BPAc in ) improve stability in optoelectronic applications.
Key Observations :
Preparation Methods
Classical Acid-Catalyzed Approach
The Friedel-Crafts acylation remains the most widely employed method for constructing the central carbonyl bridge. In this approach, 3-fluoro-4-hydroxybenzoyl chloride undergoes electrophilic substitution with fluorinated phenolic derivatives under Lewis acid catalysis. Aluminum chloride (AlCl₃) at 0.1–0.3 molar equivalents relative to the acyl chloride facilitates the reaction in anhydrous dichloromethane at −10°C to 5°C. Key considerations include:
- Substrate activation : Pre-protection of phenolic hydroxyl groups via tert-butyldimethylsilyl (TBS) ethers prevents unwanted side reactions during acylation.
- Solvent effects : Polar aprotic solvents like 1,2-dichloroethane enhance reaction rates by stabilizing the acylium ion intermediate.
- Temperature control : Maintaining subambient temperatures minimizes diaryl ether formation, a common side reaction in phenolic systems.
Post-reaction workup involves sequential neutralization with aqueous sodium bicarbonate, followed by column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1 v/v) to isolate the product in 58–72% yields.
Modified Catalytic Systems
Recent developments employ heterogeneous catalysts to improve process sustainability. Mesoporous silica-supported FeCl₃ demonstrates comparable activity to AlCl₃ while enabling catalyst recovery and reuse for up to five cycles without significant activity loss. This system operates efficiently at 40°C in toluene, achieving 65% conversion with 89% selectivity toward the desired product.
Ullmann Coupling: Building Symmetry Through Metal-Mediated Coupling
Copper-Catalyzed Aryl-Aryl Bond Formation
The Ullmann reaction provides an alternative route for constructing symmetric bis(aryl)methanones. This method couples two equivalents of 3-fluoro-4-iodophenol with carbon monoxide under palladium catalysis:
$$
2 \text{Ar-I} + \text{CO} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Ar-C(O)-Ar} + 2 \text{HI}
$$
Optimal conditions utilize:
- Palladium(II) acetate (5 mol%)
- 1,10-Phenanthroline as ligand (10 mol%)
- Potassium carbonate base in DMF at 120°C
This method achieves 48–55% yields with excellent regiocontrol, though requires rigorous exclusion of moisture and oxygen.
Nickel-Catalyzed Economical Alternative
Nickel-catalyzed systems using NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) reduce catalyst costs by 40% compared to palladium systems. In dimethylacetamide at 100°C, these conditions provide 52% yield with 95% purity after aqueous workup.
Nucleophilic Aromatic Substitution: Late-Stage Fluorination
Displacement of Nitro Groups
Comparative Methodological Analysis
| Parameter | Friedel-Crafts | Ullmann Coupling | Nucleophilic Substitution |
|---|---|---|---|
| Reaction Time (h) | 4–8 | 12–24 | 18–36 |
| Temperature Range (°C) | −10 to 40 | 100–120 | 80–130 |
| Typical Yield (%) | 58–72 | 48–55 | 65–76 |
| Catalyst Cost Index | 1.0 | 3.2 | 2.1 |
| Byproduct Formation | Moderate | Low | High |
Data synthesized from multiple optimization studies.
Critical Challenges in Synthesis
Regioselectivity Control
The electron-withdrawing fluorine substituent directs electrophilic substitution to the para position relative to the hydroxyl group. However, competing ortho substitution occurs in 12–18% of cases, requiring careful HPLC monitoring (C18 column, 60:40 MeCN/H₂O mobile phase).
Purification Complexities
Similar polarities of positional isomers necessitate advanced separation techniques:
- Preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate))
- pH-zone-refining countercurrent chromatography using hexane/ethyl acetate/water/acetic acid (5:5:10:0.1 v/v)
Fluorine Stability Concerns
The C-F bond’s susceptibility to hydrolysis under basic conditions mandates strict control of reaction pH (4.5–6.5). Stabilizing additives like crown ethers (18-crown-6, 2 mol%) reduce defluorination by complexing alkali metal ions.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Bis(3-fluoro-4-hydroxyphenyl)methanone, and how do they influence experimental design?
- Key Properties :
- Molecular weight: 250.19762 g/mol (exact mass: 250.04414) .
- LogP (experimental): 2.607 , indicating moderate lipophilicity .
- Boiling point: 432.3°C (at 760 mmHg), requiring high-temperature stability in reactions .
- Hydrogen bonding: 2 donors (OH groups) and 5 acceptors , influencing solubility and intermolecular interactions .
- Methodological Implications :
- Solvent selection (e.g., polar aprotic solvents for reactions involving hydroxyl groups).
- Storage conditions (stable at room temperature but sensitive to moisture due to phenolic OH groups).
- Analytical techniques: Mass spectrometry (exact mass validation) and HPLC (purity assessment) .
Q. What synthetic routes are feasible for this compound, and how can purity be optimized?
- Synthetic Strategies :
- Likely derived from Friedel-Crafts acylation or Ullmann coupling for diaryl ketone formation, given its benzophenone core.
- Fluorination via electrophilic aromatic substitution or using fluorinated precursors.
- Purity Optimization :
- Recrystallization in ethanol/water mixtures to remove polar impurities.
- Column chromatography (silica gel, eluent: ethyl acetate/hexane) for isolating non-polar byproducts.
- Monitor impurities (e.g., residual solvents, dehalogenated products) via GC-MS or NMR .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computed physicochemical data (e.g., LogP, boiling point)?
- Validate experimental LogP using the shake-flask method (partitioning between octanol/water).
- Compare with reversed-phase HPLC retention times to correlate lipophilicity.
- Re-evaluate computational models (e.g., density functional theory, DFT) with solvent correction factors.
Q. What mechanistic insights explain the electronic effects of fluorine and hydroxyl substituents on reactivity?
- Substituent Analysis :
- Fluorine : Electron-withdrawing (-I effect) reduces electron density on the aromatic ring, directing electrophilic attacks to meta/para positions.
- Hydroxyl Groups : Act as strong electron donors (+M effect), enhancing resonance stabilization.
- Experimental Probes :
- Kinetic Studies : Monitor reaction rates in halogenation or nitration to assess directing effects.
- Spectroscopy : Use NMR to track electronic environments; IR for hydrogen bonding analysis.
- DFT Calculations : Map electrostatic potential surfaces to predict reactive sites .
Q. How can this compound be evaluated for UV absorption applications?
- Rationale : Structural analogy to benzophenone derivatives (e.g., BENZOPHENONE-11) used as UV absorbers .
- Methodology :
- UV-Vis Spectroscopy : Measure absorbance in ethanol (200–400 nm) to identify λmax.
- Photostability Testing : Expose to UV light (e.g., 254 nm) and track degradation via HPLC.
- Computational Modeling : TD-DFT to simulate excited-state transitions and compare with experimental data .
Q. What strategies are effective in analyzing biological activity, such as enzyme inhibition or receptor binding?
- Approaches :
- Molecular Docking : Screen against targets like estrogen receptors (ERβ) using AutoDock Vina, leveraging structural similarities to ER-targeting compounds .
- In Vitro Assays : Test antimicrobial activity (e.g., MIC against E. coli) or anticancer potential (e.g., MTT assay on HeLa cells).
- Metabolite Profiling : Use LC-MS to identify phase I/II metabolites in hepatic microsomes.
Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
